molecular formula C21H16BrN5O2S2 B2930208 3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892750-86-6

3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2930208
CAS RN: 892750-86-6
M. Wt: 514.42
InChI Key: KNMZPVMZRLUYLO-UHFFFAOYSA-N
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Description

The compound “3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule. It has been found to be related to pyrazoline derivatives, which are heterocyclic chemical compounds with a natural or synthetic origin . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine core, which is substituted with a (4-bromophenyl)sulfonyl group and a 4-ethylphenyl group .

Future Directions

The future directions for research on this compound could involve further exploration of its biological and pharmacological activities, as well as its potential applications in medicine and other fields. Given the reported activities of similar compounds, this compound could be a promising candidate for further study .

properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O2S2/c1-2-13-3-7-15(8-4-13)23-19-18-17(11-12-30-18)27-20(24-19)21(25-26-27)31(28,29)16-9-5-14(22)6-10-16/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMZPVMZRLUYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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